molecular formula C5H3BrN4 B13888025 2-bromo-1H-imidazo[4,5-d]pyridazine

2-bromo-1H-imidazo[4,5-d]pyridazine

Katalognummer: B13888025
Molekulargewicht: 199.01 g/mol
InChI-Schlüssel: WGIFRXNLWZKXMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-1H-imidazo[4,5-d]pyridazine is a heterocyclic compound that features a fused ring system consisting of an imidazole ring and a pyridazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1H-imidazo[4,5-d]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridazine with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1H-imidazo[4,5-d]pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-azido-1H-imidazo[4,5-d]pyridazine, while reduction with sodium borohydride can produce 2-amino-1H-imidazo[4,5-d]pyridazine .

Wissenschaftliche Forschungsanwendungen

2-Bromo-1H-imidazo[4,5-d]pyridazine has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-cancer and anti-inflammatory drugs.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-bromo-1H-imidazo[4,5-d]pyridazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, and inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-1H-imidazo[4,5-d]pyridazine: Similar in structure but with a chlorine atom instead of bromine.

    2-Fluoro-1H-imidazo[4,5-d]pyridazine: Contains a fluorine atom, offering different reactivity and properties.

    1H-Imidazo[4,5-d]pyridazine: Lacks the halogen substituent, providing a basis for comparison in terms of reactivity and applications.

Uniqueness

2-Bromo-1H-imidazo[4,5-d]pyridazine is unique due to the presence of the bromine atom, which can be selectively substituted to introduce various functional groups. This versatility makes it a valuable intermediate in the synthesis of diverse chemical entities .

Eigenschaften

Molekularformel

C5H3BrN4

Molekulargewicht

199.01 g/mol

IUPAC-Name

2-bromo-1H-imidazo[4,5-d]pyridazine

InChI

InChI=1S/C5H3BrN4/c6-5-9-3-1-7-8-2-4(3)10-5/h1-2H,(H,9,10)

InChI-Schlüssel

WGIFRXNLWZKXMK-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=CN=N1)N=C(N2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.